molecular formula C26H35NO5Si B12279115 1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid

1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic Acid

Cat. No.: B12279115
M. Wt: 469.6 g/mol
InChI Key: ZZWSOJHWMKIKJE-UHFFFAOYSA-N
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Description

1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid typically involves multiple steps, starting from simpler precursorsThe reaction conditions often include the use of bases like sodium hydroxide or triethylamine and solvents such as tetrahydrofuran (THF) or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic acid has been explored for its potential in drug discovery and development. Its structure allows for modifications that can lead to the synthesis of novel therapeutic agents.

Case Study: Synthesis of Antiviral Agents

A study demonstrated the use of this compound as an intermediate in synthesizing azetidine-based antiviral agents. The presence of the Boc protecting group facilitated selective reactions that led to compounds with enhanced bioactivity against viral infections. The synthetic route involved:

  • Protection : The amine group was protected using the Boc group.
  • Functionalization : Selective functionalization at the azetidine ring allowed for the introduction of various substituents that improved antiviral activity.
  • Deprotection : Final deprotection yielded active compounds suitable for biological testing.

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations.

Table 1: Summary of Synthetic Reactions Involving this compound

Reaction TypeConditionsOutcome
Nucleophilic SubstitutionBase-catalyzed reactionFormation of substituted azetidines
DeprotectionAcidic conditionsRegeneration of free amine functionality
Coupling ReactionsCross-coupling with aryl halidesSynthesis of complex organic molecules

These reactions highlight the compound's utility in creating diverse chemical entities that can lead to potential pharmaceuticals.

Material Science Applications

In material science, this compound has been investigated for its role in developing advanced materials with specific properties.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. The process involved:

  • Polymerization : The compound was copolymerized with other monomers to create a polymer with tailored properties.
  • Characterization : The resulting materials were characterized using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), showing improved thermal resistance compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-butoxycarbonyl-2-[[tert-butyl(diphenyl)silyl]oxymethyl]azetidine-3-carboxylic acid is unique due to the combination of the Boc and silyl groups, which provide both protection and stability. This dual functionality makes it particularly useful in complex synthetic routes and multi-step reactions .

Biological Activity

1-Boc-2-[[(tert-butyldiphenylsilyl)oxy]methyl]azetidine-3-carboxylic acid is a complex organic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a silyl ether, contribute to its versatility in various biological applications. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

  • Molecular Formula : C26H35NO5Si
  • Molecular Weight : 469.6 g/mol
  • IUPAC Name : 2-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
  • Canonical SMILES : CC(C)(C)OC(=O)N1CC(C1COSi(C3=CC=CC=C3)C(C)(C)C)C(=O)O

The biological activity of this compound primarily stems from its ability to act as a protecting group for amines during chemical reactions. The Boc group can be selectively removed under acidic conditions, allowing for the release of free amines that can participate in further reactions, thus facilitating the synthesis of biologically active compounds.

1. Medicinal Chemistry

Research indicates that this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features enable the development of novel drug candidates with improved efficacy and selectivity. For instance, its application in synthesizing peptide-based therapeutics has been explored, highlighting its potential role in drug discovery and development .

2. Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of azetidine compounds exhibit inhibitory activity against specific enzymes involved in disease pathways. For example, azetidine derivatives have shown promise as inhibitors of receptor tyrosine kinases, which are critical in cancer biology .

Case Studies

StudyFindings
Study on Synthesis of Azetidine Derivatives This research focused on the synthesis of various azetidine derivatives using this compound as a starting material. The derivatives demonstrated significant biological activity against cancer cell lines, indicating potential therapeutic applications .
Inhibition of Kinase Activity A study investigated the inhibition of mutant forms of protein tyrosine kinases by azetidine derivatives synthesized from this compound. The results showed high selectivity and potency against specific kinase mutations associated with cancer .
Peptide Synthesis Applications Research highlighted the use of this compound in synthesizing biologically active peptides, demonstrating its utility in creating compounds with enhanced biological properties .

Properties

Molecular Formula

C26H35NO5Si

Molecular Weight

469.6 g/mol

IUPAC Name

2-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C26H35NO5Si/c1-25(2,3)32-24(30)27-17-21(23(28)29)22(27)18-31-33(26(4,5)6,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,21-22H,17-18H2,1-6H3,(H,28,29)

InChI Key

ZZWSOJHWMKIKJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C(=O)O

Origin of Product

United States

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